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Key Mechanisms of Venetoclax Resistance

The following table summarizes the primary genetic and non-genetic mechanisms of resistance identified in

clinical samples and model systems.

. - Potential
Mechanism Specific Frequency / Functi I Proposed
unctiona
Category Alteration/Pathway Key Finding Solution(s)
Consequence
Genetic BCL2 mutations (e.g., 4/11 CLL Direct interference Combination
Alterations G101v) patients (often with venetoclax therapies;
very low VAF) binding [1] alternate BH3
[1] mimetics [2]
Deletion 8p (loss(8p))  4/11 CLL In vitro venetoclax MCL-1 inhibition
patients [1] resistance [1] combination [1]
Gain(1g21.2-21.3) 2/11 CLL Increased sensitivity ~ MCL-1 inhibitor +
(affecting MCL1) patients (co- to MCL1 inhibition venetoclax [1]
occurred with [1]

loss(8p)) [1]
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Mechanism
Category

Non-Genetic
Adaptations

Stem Cell &
Clonal
Dynamics

Specific
Alteration/Pathway

BTG1 mutations

CDKN2A/B

homozygous deletions

Upregulation of MCL-
1 or BCL-XL

Enhanced BCR/NF-
KB Signaling

Metabolic & Stress
Adaptations (ISR)

RAS mutations in
Leukemia Stem Cells

Frequency /
Key Finding

2/8 CLL
patients [3]

3/8 CLL
patients [3]

Common in
AML and CLL

[4] [2]

Found in CLL
progression
samples [1]

In AML models

[5]

10-20% of AML

cases [6]

Potential
Functional
Consequence

Damages anti-
proliferative gene [3]

Abrogation of cell
cycle control [3]

Sequesters pro-
apoptotic proteins,
bypassing BCL-2
inhibition [2]

Upregulates
proliferation and
anti-apoptotic genes

(1]

Alters mitochondrial
energetics, confers
resistance [5]

Distinct population
with intrinsic
resistance [6]

Proposed
Solution(s)

MCL-1 or BCL-XL
inhibitors (note:
toxicity concerns)

[4] [2]

BTK inhibitor
combinations [1]

Tedizolid
(antibiotic) to
activate ISR and
re-sensitize [5]

RAS inhibitors in
combination [6]

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments cited in the research.

Longitudinal Whole-Exome Sequencing (WES) and Clonal
Analysis
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This protocol is based on methods used to track clonal evolution in CLL patients receiving venetoclax [1]

[3].

e Sample Preparation: Collect matched longitudinal tumor samples (e.g., peripheral blood
mononuclear cells - PBMCs) and germline control (e.g., saliva) from patients pre-treatment and at
progression. Obtain informed consent under an IRB-approved protocol [1].

¢ Sequencing & Variant Calling: Perform WES using a validated pipeline (e.g., Broad Institute's). Use
tools like MuTect for somatic single nucleotide variants (sSNVs) and Strelka for indels. Annotate all
calls [1].

e Copy Number Analysis: Perform total copy number analysis using the Genome Analysis Toolkit
(GATK) and segment using AllelicCapSeg [1].

¢ Clonality and Phylogeny Estimation:

o Use ABSOLUTE to estimate cancer cell fraction (CCF) of each mutation, accounting for
sample purity and ploidy [1].

o Input the longitudinal, binarized mutational profiles into the LACE 2.0 software to infer the
longitudinal clonal tree and track clone prevalences over time [7].

¢ Validation: Confirm key low-frequency mutations (e.g., BCL2-G101V) using droplet digital PCR
(ddPCR) on both DNA and cDNA from post-progression samples [1].

Functional Dependency Screening with BH3 Mimetics

This assay maps dependencies and co-dependencies on anti-apoptotic proteins to identify rational

combinations [8].

¢ Cell Line Preparation: Culture a panel of primary or established cancer cell lines relevant to your
research (e.g., AML, CLL, solid tumors) [8].
e Drug Panel Setup: Prepare a panel of BH3 mimetics:
o Selective BCL-2 inhibitor: ABT-199 (Venetoclax), 1 uM
o Selective BCL-XL inhibitor: WEHI-539 or A-1331852, 1 uM
o Selective MCL-1 inhibitor: A-1210477 or S63845, 10 uM (A-1210477 is less potent)
¢ Viability Assay: Treat cells with all possible single, double, and triple combinations of the inhibitors at
the specified concentrations for 72 hours. Measure cell viability using a standard assay (e.g.,
CellTiter-Glo) [8].
e Data Interpretation: A loss of viability >50% indicates dependency.
o Single-agent sensitivity suggests primary dependence on that anti-apoptotic protein.
o Synergistic sensitivity (e.g., to BCL-XL + MCL-1 inhibition) indicates co-dependence, a
common finding in solid tumors [8].
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Visualizing Key Resistance Pathways & Workflows

Signaling Pathways in Venetoclax Resistance

The following diagram illustrates the key signaling pathways and their downstream effects that contribute to

venetoclax resistance, as identified in the research.

MAPK/ERK Pathway NF-kB Pathway PKA-ERK-CREB Pathway PISK/AKT Pathway

MCL-1 Upregulation BCL-XL Upregulation

Apoptosis Resistance

Click to download full resolution via product page

Genomic Analysis of Clonal Evolution

This workflow outlines the computational process for analyzing longitudinal sequencing data to reconstruct

clonal evolution.
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Clone Prevalences

Validation:
ddPCR for Key Mutations
(e.g., BCL2-G101V)

Click to download full resolution via product page

% Frequently Asked Questions (FAQSs)

Q1: What are the most recurrent genetic mutations found in patients with CLL who relapse on

venetoclax? While the BCL2-G101V mutation is a known on-target resistance mechanism, it is not the most
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common. Studies show it is detectable in only about a third of patients, often at very low variant allele
frequencies [1]. More frequently observed acquired alterations include deletion 8p (loss(8p)), gain(1q)
involving the MCL1 locus, homozygous deletions of CDKN2A/B, and mutations in BTG1 [1] [3]. This
highlights the importance of looking beyond BCL2 mutations.

Q2: Why do some AML patients not respond to venetoclax initially (intrinsic resistance)? Intrinsic
resistance can be driven by several factors. A key mechanism is the pre-existing dependence of the leukemia
cells on anti-apoptotic proteins other than BCL-2, such as MCL-1 or BCL-XL [4] [2]. Furthermore, specific
genetic subtypes, like those with RAS mutations, often exhibit intrinsic resistance. These mutations occur in

leukemia stem cells that generate a distinct, resistant cell population [6].

Q3: Our team wants to start analyzing single-cell sequencing data from longitudinal patient samples.
What is a robust computational tool for this? For inferring clonal evolution from longitudinal single-cell
sequencing data, LACE 2.0 is a highly capable and user-friendly R package [7]. It includes a Shiny app
interface for data preprocessing (handling VCF/BAM files, applying quality filters), performs inference of
longitudinal clonal trees, and provides interactive visualization of results, including clonal prevalences over

time [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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